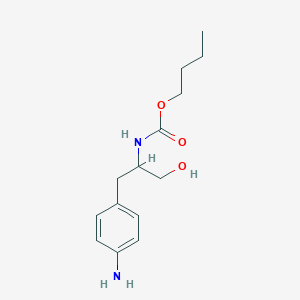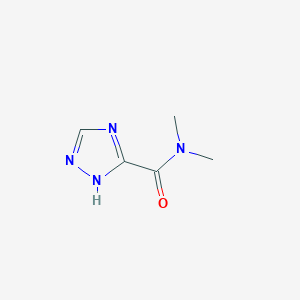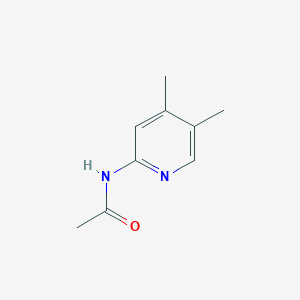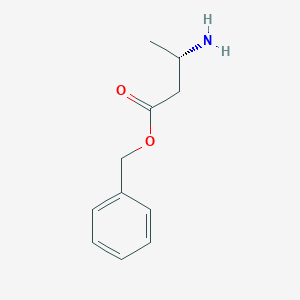
(S)-Benzyl 3-aminobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 3-aminobutyrate is a chiral compound that belongs to the class of beta-amino acid esters It is characterized by the presence of an amino group attached to the third carbon of a butyrate chain, with a benzyl group esterified at the terminal carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-aminobutyrate can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures using lipases. For instance, Candida antarctica lipase B can be used to selectively hydrolyze one enantiomer from a racemic mixture of ethyl 3-aminobutyrate, leading to the formation of this compound .
Another method involves the chemical transformation of polyhydroxyalkanoates, such as poly-®-(-)-3-hydroxybutyrate, obtained from bacterial cells. This process includes steps like acidic alcoholysis, tosylation, nucleophilic substitution by azide, and indium-mediated reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes due to their high efficiency and stereoselectivity. The use of immobilized enzymes, such as immobilized (S)-aminotransferase, can enhance the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 3-aminobutyrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-Benzyl 3-aminobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of beta-amino acids, which are important in peptide research.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mécanisme D'action
The mechanism of action of (S)-Benzyl 3-aminobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in enzymatic reactions, it acts as a substrate for aminotransferases, facilitating the transfer of amino groups to form various products. The pathways involved include transamination and decarboxylation, which are crucial for the biosynthesis of amino acids and other metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Aminobutyric acid: A non-proteogenic amino acid with similar structural features.
Ethyl 3-aminobutyrate: An ester derivative used in similar synthetic applications.
(S)-3-Hydroxybutyric acid: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
(S)-Benzyl 3-aminobutyrate is unique due to its chiral nature and the presence of both an amino group and a benzyl ester group. This combination makes it a versatile intermediate in organic synthesis and pharmaceutical research, offering distinct advantages in terms of reactivity and selectivity compared to its analogs .
Propriétés
IUPAC Name |
benzyl (3S)-3-aminobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFRXCNQZIVBV-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

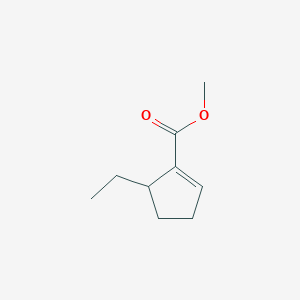
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)

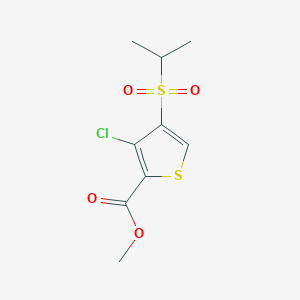
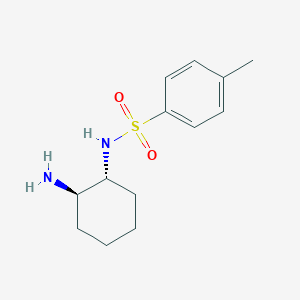
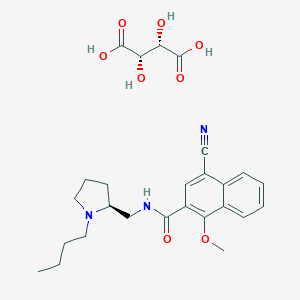

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)

